molecular formula C23H29N3O4S B10854721 Alox15-IN-2

Alox15-IN-2

Cat. No.: B10854721
M. Wt: 443.6 g/mol
InChI Key: LKGGPLHYSWLQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALOX15-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: ALOX15-IN-2 primarily undergoes inhibition reactions with the enzyme ALOX15. The compound interacts with the active site of the enzyme, preventing it from catalyzing the peroxidation of polyunsaturated fatty acids .

Common Reagents and Conditions: The inhibition reaction typically involves the use of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), under physiological conditions (pH 7.4, 37°C). The presence of substrates like linoleic acid or arachidonic acid is necessary to study the inhibitory effects of this compound.

Major Products: The primary outcome of the reaction is the inhibition of ALOX15 activity, leading to a decrease in the production of hydroperoxy derivatives of polyunsaturated fatty acids .

Comparison with Similar Compounds

    ALOX15-IN-1: Another inhibitor of ALOX15 with similar inhibitory properties but different chemical structure.

    PD146176: A selective inhibitor of ALOX15 with distinct pharmacokinetic properties.

    ML351: A potent and selective inhibitor of ALOX15 with a different mechanism of action.

Uniqueness of ALOX15-IN-2: this compound is unique due to its high potency and selectivity for ALOX15, making it a valuable tool for studying the enzyme’s role in various biological processes. Its ability to inhibit both rabbit and human ALOX15 with low micromolar IC50 values highlights its effectiveness as an inhibitor .

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

octyl N-[[3-(1H-indol-2-yl)phenyl]sulfamoyl]carbamate

InChI

InChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27)

InChI Key

LKGGPLHYSWLQPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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